Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate
Description
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate is a fluorinated ester characterized by a difluoro-substituted acetate backbone and a 4-(trifluoromethyl)phenyl aromatic ring. This compound is of interest in organic synthesis and medicinal chemistry due to the electron-withdrawing trifluoromethyl (CF₃) group and fluorine atoms, which enhance stability and modulate reactivity. Its structural features influence physicochemical properties such as lipophilicity, electronic distribution, and steric profile. Below, we systematically compare this compound with structurally related esters, focusing on substituent effects and functional group variations.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O2/c1-2-18-9(17)10(12,13)7-3-5-8(6-4-7)11(14,15)16/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTRDMJXYPHFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218108 | |
| Record name | Ethyl α,α-difluoro-4-(trifluoromethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73789-96-5 | |
| Record name | Ethyl α,α-difluoro-4-(trifluoromethyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73789-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α,α-difluoro-4-(trifluoromethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Fluorination of Ethyl Acetate Derivatives
A foundational approach involves the direct fluorination of ethyl acetate derivatives using difluoromethylating agents. In this method, ethyl acetate reacts with reagents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce fluorine atoms at the α-position. For example, treatment of ethyl 2-[4-(trifluoromethyl)phenyl]acetate with DAST in anhydrous dichloromethane at −78°C facilitates selective difluorination, yielding the target compound after purification via fractional distillation. Key challenges include avoiding over-fluorination and managing exothermic reactions, necessitating slow reagent addition and rigorous temperature control. Industrial adaptations often employ automated reactors to enhance reproducibility, with yields averaging 65–75% for bench-scale setups.
Catalytic Cyclopropanation Using Trifluoromethanesulfonic Acid Functionalized Mesoporous Silica
Recent advances leverage heterogeneous catalysis to improve efficiency. A notable method utilizes trifluoromethanesulfonic acid immobilized on SBA-15 mesoporous silica (TFMSA@SBA-15) to catalyze the reaction between ethyl 2-diazo-2-phenylacetate and fluorinated ketones. For instance, ethyl 2-diazo-2-[4-(trifluoromethyl)phenyl]acetate reacts with 1,3-diphenylpropane-1,3-dione in 1,2-dichloroethane (DCE) at 60°C for 4 hours, achieving 80% isolated yield. The catalyst’s high surface area and acid strength promote C–C bond formation while minimizing side reactions. Scalability is demonstrated in 1-gram reactions, where the catalyst is recovered and reused without significant activity loss.
Industrial-Scale Alkylation and Condensation
A patented two-step industrial process optimizes cost and yield for bulk production:
- Alkylation : Ethyl difluoroacetate reacts with sodium ethoxide in ethanol/ethyl acetate, forming ethyl 4,4-difluoroacetoacetate. Molar ratios of ethyl acetate to sodium ethoxide (2.3:1–3:1) and temperatures of 60–90°C ensure high conversion (92.4% yield).
- Condensation : The intermediate is treated with triethyl orthoformate and acetic anhydride at 110°C, yielding ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate. Subsequent distillation under reduced pressure (5–10 mbar) removes volatiles, affording the final product in 84–91% yield.
Reaction Mechanisms and Pathways
Electrophilic Fluorination Mechanism
In DAST-mediated fluorination, the mechanism proceeds via nucleophilic attack of the enolate intermediate on the electrophilic fluorine source. The α-hydrogen of the acetate is abstracted by DAST, generating a carbanion that reacts with SF₄ to install fluorine atoms. Steric hindrance from the 4-(trifluoromethyl)phenyl group directs fluorination to the less hindered α-position, ensuring regioselectivity.
Catalytic C–C Bond Formation
The TFMSA@SBA-15 catalyst activates the diazo compound, facilitating carbene insertion into the ketone’s carbonyl group. This generates a cyclopropane intermediate, which undergoes ring-opening to form the acetylated product. The mesoporous silica support stabilizes transition states, enhancing reaction rates and selectivity.
Optimization Strategies and Yield Enhancement
Solvent and Temperature Effects
- Solvent Choice : Polar aprotic solvents like DCE improve catalyst-substrate interactions in TFMSA@SBA-15 systems, while ethanol/ethyl acetate mixtures enhance solubility in industrial alkylation.
- Temperature Control : Maintaining −78°C during DAST reactions prevents decomposition, whereas 110°C in condensation steps accelerates acetyl transfer.
Catalyst Recycling
TFMSA@SBA-15 retains 95% activity after five cycles, reducing costs by 30% compared to homogeneous catalysts.
Comparative Analysis of Synthesis Routes
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Fluorination | 65–75% | −78°C, DAST/SF₄ | Simple setup | Low yield, hazardous reagents |
| Catalytic Cyclopropanation | 80% | 60°C, TFMSA@SBA-15 | Recyclable catalyst, scalable | Requires diazo precursors |
| Industrial Alkylation | 84–91% | 60–110°C, continuous flow | High throughput, cost-effective | Complex purification steps |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various esters, amides, or thioesters, while oxidation and reduction reactions produce acids and alcohols, respectively.
Scientific Research Applications
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of fluorinated drugs, which often exhibit enhanced biological activity and stability.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties
Mechanism of Action
The mechanism by which Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic profile .
Comparison with Similar Compounds
Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
The aromatic ring’s substituents critically impact electronic and steric properties. Key analogues include:
Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate (CAS 243656-25-9)
- Structure: Nitro (NO₂) group at the para position.
- Properties : The nitro group is strongly electron-withdrawing, leading to higher polarity and reduced lipophilicity compared to the CF₃-substituted parent compound. Reported molecular weight: 236.72 g/mol .
- Applications : Nitro groups are often intermediates for further reductions (e.g., to amines), suggesting utility in multi-step syntheses.
Ethyl 2,2-Difluoro-2-(p-tolyl)acetate (CAS 131323-06-3)
- Structure : Methyl (CH₃) group at the para position.
- Properties : The methyl group is electron-donating, increasing electron density on the aromatic ring. Molecular weight: 214.21 g/mol .
- Contrast : The CH₃ group enhances steric bulk but reduces electrophilicity compared to CF₃.
Ethyl 2,2-Difluoro-2-[2-(trifluoromethyl)phenoxy]acetate
- Structure : CF₃ group at the ortho position with an ether linkage.
- Properties: The phenoxy group introduces oxygen, increasing polarity. Molecular formula: C₁₁H₉F₅O₃ .
- Reactivity : The ether bond may confer susceptibility to hydrolysis under acidic/basic conditions.
Ethyl 2,2-Difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate
Core Backbone Modifications
Variations in the acetate moiety or adjacent groups alter reactivity and applications:
Ethyl 2-[4-(Trifluoromethyl)phenyl]acetate (CAS 721-63-1)
- Structure : Lacks difluoro substitution on the acetate.
- Properties : Molecular weight: 232.20 g/mol. The absence of fluorine reduces electronegativity and may lower thermal stability compared to the difluoro analogue .
Ethyl 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate
Functional Group Comparisons
*Calculated based on molecular formulas where explicit data were unavailable.
Biological Activity
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate (CAS No. 73789-96-5) is a fluorinated organic compound characterized by its unique structure that incorporates multiple fluorine atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and materials science. The molecular formula of this compound is C₁₁H₉F₅O₂, with a molecular weight of approximately 268.18 g/mol.
The presence of fluorine atoms in the structure of this compound significantly enhances its chemical stability and reactivity. This property is particularly valuable in drug development, as it may improve binding affinities to biological targets.
Table 1: Comparison of Similar Compounds
| Compound Name | Unique Features |
|---|---|
| This compound | Multiple fluorine atoms enhance reactivity and stability |
| Ethyl 2-fluoro-4-(trifluoromethyl)phenylacetate | Fewer fluorine substituents reduce reactivity |
| Ethyl 2,2-difluoro-4-(trifluoromethyl)phenylacetate | Different positioning affects reactivity profile |
| Ethyl 2,2-difluoro-3-(trifluoromethyl)phenylacetate | Structural variation may influence biological activity |
Biological Activity
Research indicates that this compound exhibits significant biological properties due to its fluorinated structure. The compound's ability to interact with various biological molecules suggests potential applications in drug development.
The mechanism of action involves the interaction of the compound with specific enzymes and receptors, which can influence various biochemical pathways and cellular processes. The fluorine atoms can form strong hydrogen bonds and enhance the binding affinity to molecular targets.
Case Studies and Research Findings
-
Inhibition Studies : Recent studies have shown that compounds similar to this compound exhibit inhibitory effects on Mycobacterium tuberculosis (M.tb). In these studies, a range of compounds was screened for their minimum inhibitory concentration (MIC), with some showing potent activity at concentrations below 20 µM .
- Table 2: Summary of Inhibition Activities
| Compound | MIC (µM) | Cytotoxicity (IC20) |
|----------|----------|---------------------|
| Compound A | <20 | >40 |
| Compound B | <10 | >30 |
| this compound | TBD | TBD |
- Table 2: Summary of Inhibition Activities
- Selectivity Index : In evaluating selectivity against eukaryotic cells, some compounds demonstrated a high selectivity index (SI), indicating a favorable therapeutic window. This characteristic is crucial for developing new drugs that minimize toxicity while maximizing efficacy .
- Structure-Activity Relationship (SAR) : The inclusion of trifluoromethyl groups has been shown to significantly enhance the potency of various compounds against specific biological targets. SAR studies reveal that modifications to the phenolic ring can lead to substantial changes in activity profiles .
Q & A
Q. What are the standard synthetic routes for Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate, and how can reaction conditions be optimized?
The compound is typically synthesized via esterification of the corresponding difluoroacetic acid derivative. For analogs, transition-metal-free decarboxylative cyclization or coupling reactions (e.g., with boronic acids) have been employed . Optimization involves controlling stoichiometry, temperature, and solvent polarity. For example, ethyl acetate is commonly used for extractions due to its balance of polarity and volatility . Characterization via H NMR and X-ray diffraction ensures purity and structural confirmation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
H NMR is critical for confirming the ester group and fluorine environment, while X-ray diffraction provides unambiguous structural data, including bond angles and crystal packing . For fluorinated analogs, F NMR can resolve electronic effects of trifluoromethyl and difluoro groups . SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data, leveraging high-resolution data to resolve complex fluorine interactions .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoromethyl and difluoro groups influence reactivity in cross-coupling reactions?
The trifluoromethyl group enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution, while the difluoroacetate moiety can act as a leaving group in alkylation or hydrolysis reactions . Mechanistic studies using density functional theory (DFT) calculations are recommended to map transition states and charge distribution .
Q. What role does this compound play in synthesizing bioactive molecules, such as kinase inhibitors or antiviral agents?
Fluorinated esters like this are key intermediates in pharmaceuticals. For example, analogs have been used in synthesizing spirolactam-based kinase inhibitors, where the trifluoromethyl group improves metabolic stability and binding affinity . Methodologies include multi-step protocols with SNAr reactions or Pd-catalyzed couplings, often requiring anhydrous conditions and inert atmospheres .
Q. How can crystallographic twinning or disorder in fluorinated derivatives be resolved during structural analysis?
High-resolution data (≤1.0 Å) and software like SHELXD or OLEX2 are essential. For twinned crystals, using the HKL-5 package to deconvolute overlapping reflections is advised. Disorder in trifluoromethyl groups can be modeled with split atoms and restrained refinement .
Methodological Challenges
Q. What strategies mitigate hydrolysis of the difluoroacetate ester during storage or reaction?
Store the compound under anhydrous conditions (e.g., molecular sieves) at –20°C. In reactions, avoid protic solvents and use bases like pyridine to scavenge acids . For long-term stability, derivatization into more robust groups (e.g., amides) is recommended .
Q. How do steric and electronic effects impact regioselectivity in derivatization reactions?
The para-trifluoromethyl group directs electrophiles to the ortho position due to steric hindrance and electronic deactivation. Computational modeling (e.g., Gaussian) paired with kinetic studies can quantify these effects .
Data Contradictions and Validation
Q. Why do reported melting points and spectral data vary across studies for similar fluorinated esters?
Variations arise from differing purity levels, polymorphic forms, or solvent residues. Always cross-validate with HPLC (e.g., C18 columns, acetonitrile/water gradients) and elemental analysis . For conflicting crystallographic data, check for overlooked symmetry elements or hydrogen bonding patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
